Ethyl 3-(tert-Butoxy)benzoate
Overview
Description
Ethyl 3-(tert-Butoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate ester of 3-tert-butyloxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-Butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-tert-butyloxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 3-tert-butyloxybenzoate with ethanol in the presence of a base such as sodium ethoxide. This reaction proceeds under milder conditions compared to direct esterification and can be advantageous in terms of yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-tert-butyloxybenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.
Reduction: 3-tert-butyloxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Ethyl 3-(tert-Butoxy)benzoate can be compared with other esters such as ethyl benzoate and ethyl 4-tert-butylbenzoate. While all these compounds share the ester functional group, the presence of the tert-butyl group in ethyl 3-tert-butyloxybenzoate imparts unique steric and electronic properties that can affect its reactivity and applications .
Similar Compounds
- Ethyl benzoate
- Ethyl 4-tert-butylbenzoate
- Methyl 3-tert-butyloxybenzoate
These compounds can serve as useful references for understanding the behavior and applications of ethyl 3-tert-butyloxybenzoate in various chemical contexts.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
ZHMDHTVEPSNMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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